molecular formula C26H16ClNO6 B12207889 N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B12207889
M. Wt: 473.9 g/mol
InChI Key: ORAQEHFDTAECDZ-UHFFFAOYSA-N
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Description

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a unique structure that combines coumarin, benzofuran, and benzodioxole moieties, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may also be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, leading to antimicrobial effects, or modulate signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other coumarin derivatives, such as:

Uniqueness

What sets N-[2-(6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide apart is its unique combination of coumarin, benzofuran, and benzodioxole moieties. This structural complexity may contribute to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H16ClNO6

Molecular Weight

473.9 g/mol

IUPAC Name

N-[2-(6-chloro-7-methyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C26H16ClNO6/c1-13-8-21-16(10-18(13)27)17(11-23(29)33-21)25-24(15-4-2-3-5-19(15)34-25)28-26(30)14-6-7-20-22(9-14)32-12-31-20/h2-11H,12H2,1H3,(H,28,30)

InChI Key

ORAQEHFDTAECDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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